[4-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)PIPERAZINO](2-FURYL)METHANONE
Overview
Description
4-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)PIPERAZINOMETHANONE is a complex organic compound that features a pyrimidine ring substituted with an amino and chloro group, a piperazine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with a furan derivative to yield the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, 4-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)PIPERAZINOMETHANONE is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases, which are crucial in cell signaling pathways .
Medicine
Medically, this compound is being investigated for its potential therapeutic effects. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of 4-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. It binds to the active site of certain enzymes, inhibiting their activity. This inhibition can disrupt critical pathways in cells, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloro-4-pyrimidinol
- 2-Amino-4-chloro-6-methoxypyrimidine
- 4-Chloro-2,6-diaminopyrimidine
Uniqueness
Compared to these similar compounds, 4-(2-AMINO-6-CHLORO-4-PYRIMIDINYL)PIPERAZINOMETHANONE is unique due to its combination of a pyrimidine ring with a piperazine and furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[4-(2-amino-6-chloropyrimidin-4-yl)piperazin-1-yl]-(furan-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2/c14-10-8-11(17-13(15)16-10)18-3-5-19(6-4-18)12(20)9-2-1-7-21-9/h1-2,7-8H,3-6H2,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIFZYSEBAUURB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC(=N2)N)Cl)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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